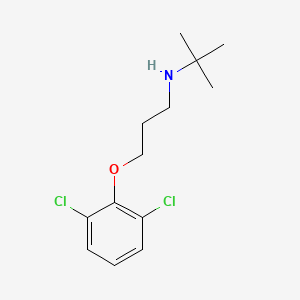![molecular formula C18H18ClF3N2 B4937954 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4937954.png)
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. TFMPP has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been used in a variety of scientific research applications. One area of research involves the study of serotonin receptors. This compound acts as an agonist at the 5-HT1A and 5-HT2A receptors, and has been used to study the effects of these receptors on behavior and cognition. This compound has also been used in the study of drug abuse and addiction, as it has been shown to produce reinforcing effects in animal models.
Mécanisme D'action
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound also acts as an antagonist at the 5-HT3 receptor, which is involved in the regulation of nausea and vomiting. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its reinforcing effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects. In animal models, this compound has been shown to increase locomotor activity, produce stereotypic behaviors, and induce hyperthermia. This compound has also been shown to produce changes in heart rate and blood pressure, as well as alterations in the levels of various neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. This compound also has a well-characterized mechanism of action, which makes it useful for studying the effects of serotonin receptors on behavior and cognition. However, this compound has several limitations. It has been shown to produce variable effects in different animal species, and its effects may be influenced by factors such as dose, route of administration, and environmental conditions.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One area of research involves the development of new compounds that target the serotonin system, with the goal of developing drugs that are more effective and have fewer side effects than existing treatments. Another area of research involves the study of the long-term effects of this compound on behavior and cognition, as well as its potential for abuse and addiction. Additionally, this compound may have potential therapeutic uses in the treatment of psychiatric disorders such as anxiety and depression, and further research is needed to explore these possibilities.
Méthodes De Synthèse
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be synthesized using a variety of methods, including the reaction of 3-chlorophenylpiperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. Another method involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(trifluoromethyl)benzylamine in the presence of a catalyst. These methods result in the formation of this compound as a white crystalline powder.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2/c19-15-5-3-6-16(12-15)24-10-8-23(9-11-24)13-14-4-1-2-7-17(14)18(20,21)22/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQNLLSQJASOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-phenylpropyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4937874.png)
![2-methyl-N-[2-methyl-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]propanamide](/img/structure/B4937878.png)
![1-benzyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4937885.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4937889.png)
![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937896.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)
![1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)

![1-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B4937918.png)
![4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4937944.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)


